2-Phenylbutyric Acid-d5

Descripción

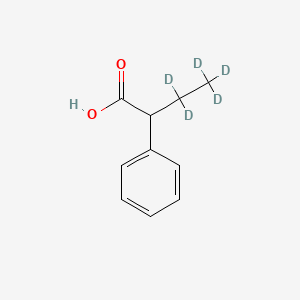

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4,4-pentadeuterio-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676108 |

Source

|

| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189708-92-6 |

Source

|

| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylbutyric Acid-d5: A Comprehensive Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of 2-Phenylbutyric Acid-d5, a deuterated analog of 2-phenylbutyric acid. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, primarily as a metabolite of the cough suppressant Butamirate. Understanding its fundamental characteristics is paramount for its effective application in research and drug development.

Core Chemical Properties

This compound is a synthetic compound where five hydrogen atoms on the ethyl group of 2-phenylbutyric acid have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, facilitating its detection and quantification in complex biological matrices.

Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 2-Phenylbutyric Acid (for comparison) |

| Molecular Formula | C₁₀H₇D₅O₂[1][2] | C₁₀H₁₂O₂[3][4] |

| Molecular Weight | 169.23 g/mol [1][2] | 164.20 g/mol [4][5] |

| CAS Number | 1189708-92-6[1][2] | 90-27-7[5] |

| Appearance | White to off-white crystalline solid (inferred) | White to off-white crystalline solid[3] |

| Melting Point | Data not available | 39-42 °C[4][5] |

| Boiling Point | Data not available | 270-272 °C[4][5][6] |

| Solubility | Data not available | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3][7] |

Stability and Storage

The stability of deuterated compounds is crucial for maintaining their isotopic and chemical integrity. The primary concerns for compounds like this compound are susceptibility to isotopic exchange and chemical degradation.

Recommended Storage Conditions:

To ensure long-term stability, this compound should be stored under the following conditions:

-

Temperature: Cool conditions are recommended. For short-term storage, refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C is advised.[8]

-

Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[8][9] This is critical to prevent hygroscopicity and subsequent hydrogen-deuterium (H-D) exchange with atmospheric moisture.[8][10]

-

Light: Protect from light by storing in an amber vial or in the dark to prevent photolytic degradation.[10]

-

Container: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination and exposure.[8][10]

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been extensively studied, potential degradation can occur through:

-

Isotopic Exchange: The deuterium atoms on the ethyl group are generally stable. However, prolonged exposure to protic solvents or moisture, especially under acidic or basic conditions, could potentially lead to a slow back-exchange with hydrogen.

-

Oxidation: As with many organic acids, oxidation of the phenyl ring or the butyric acid side chain can occur, particularly in the presence of strong oxidizing agents.

-

Metabolic Degradation: In biological systems, 2-phenylbutyric acid can undergo further metabolism. Studies on related compounds suggest potential pathways could involve hydroxylation of the phenyl ring or further oxidation of the carboxylic acid side chain.

Role in Butamirate Metabolism

This compound serves as a labeled internal standard for the quantification of 2-phenylbutyric acid, a principal active metabolite of the antitussive drug Butamirate.[2] Butamirate undergoes rapid and extensive metabolism in the liver, primarily through hydrolysis, to form 2-phenylbutyric acid and diethylaminoethoxyethanol.[11]

Metabolism of Butamirate to its primary active metabolites.

The use of this compound allows for precise tracking and quantification of its non-deuterated counterpart in pharmacokinetic studies due to their similar chemical behavior and distinct mass.[12]

Experimental Protocols

Detailed experimental protocols should be developed and validated for specific applications. The following provides a general framework for stability assessment.

Protocol: General Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a given solvent under various storage conditions.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass vials with screw caps

-

Refrigerator (2-8 °C)

-

Freezer (-20 °C)

-

LC-MS/MS system

Methodology:

-

Stock Solution Preparation:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[10]

-

Under an inert atmosphere (e.g., in a glove box), accurately weigh a precise amount of the compound.

-

Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Stability Sample Preparation:

-

Aliquot the stock solution into multiple amber vials.

-

Prepare separate sets of samples for each storage condition and time point.

-

-

Storage Conditions and Time Points:

-

Freeze-Thaw Stability: Subject one set of samples to three freeze-thaw cycles (e.g., freeze at -20 °C for 24 hours, then thaw at room temperature).

-

Short-Term (Bench-Top) Stability: Store one set of samples at room temperature for a duration representative of typical sample handling time (e.g., 4, 8, 24 hours).

-

Long-Term Stability: Store remaining sets of samples at the intended long-term storage temperatures (e.g., 2-8 °C and -20 °C) for extended periods (e.g., 1, 3, 6 months).

-

-

Sample Analysis:

-

At each designated time point, analyze the stability samples alongside a freshly prepared control solution of the same concentration using a validated LC-MS/MS method.

-

Monitor for any decrease in the peak area of this compound and the appearance of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the initial concentration remaining at each time point.

-

The compound is considered stable under the tested conditions if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the nominal concentration.

-

General experimental workflow for stability testing.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stability is contingent upon proper storage and handling to prevent both chemical degradation and isotopic exchange. By adhering to the guidelines outlined in this document and implementing rigorous stability testing protocols, researchers can ensure the integrity of this critical reagent, leading to accurate and reproducible experimental outcomes. Further studies are warranted to fully characterize the physical properties and degradation pathways of this deuterated compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. CAS 90-27-7: 2-Phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 4. 2-苯基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Phenylbutyric acid 98% | 90-27-7 [sigmaaldrich.com]

- 6. 2-Phenylbutyric acid [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Technical Guide: 2-Phenylbutyric Acid-d5 - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical assessment of 2-Phenylbutyric Acid-d5, a deuterated analog of 2-Phenylbutyric acid. This document outlines typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols for key analytical techniques, and presents a visual workflow for the quality control process.

Compound Information

This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.

Table 1: General Compound Information

| Parameter | Value |

| Chemical Name | 2-Phenylbutanoic-3,3,4,4,4-d5 acid |

| CAS Number | 1189708-92-6 |

| Molecular Formula | C₁₀H₇D₅O₂ |

| Molecular Weight | 169.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), chloroform (B151607) (slightly) |

Quantitative Analysis

The purity and identity of this compound are established through a combination of chromatographic and spectroscopic techniques. The following tables summarize the typical quantitative data presented in a Certificate of Analysis.

Table 2: Purity and Isotopic Enrichment

| Analysis | Specification |

| Chemical Purity (HPLC) | ≥95% |

| Isotopic Enrichment (Mass Spec) | ≥98 atom % D |

| Residual Solvents (GC-MS) | Conforms to ICH Q3C |

| Elemental Analysis | Conforms to theory |

Table 3: Spectroscopic and Physical Data

| Analysis | Specification |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum (MS) | Conforms to structure |

| Melting Point | 39-42 °C (for non-deuterated)[1] |

| Boiling Point | 270-272 °C (for non-deuterated)[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound by separating it from any non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Analysis: The sample solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Negative ion mode is typically used for carboxylic acids.

-

Data Acquisition: Full scan mode to observe the molecular ion peak.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Analysis: The mass spectrum is analyzed to confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound. The isotopic distribution of the molecular ion peak is used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound and to ensure the absence of significant protonated impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Analysis: The ¹H-NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected spectrum for this compound to confirm its identity and structure. The absence of signals in the regions corresponding to the deuterated positions confirms successful labeling.

Visualized Workflow

The following diagram illustrates the typical analytical workflow for the quality control of a batch of this compound.

Caption: Analytical workflow for this compound quality control.

References

2-Phenylbutyric Acid-d5: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 2-Phenylbutyric Acid-d5 in scientific research. Primarily utilized as a stable isotope-labeled internal standard and a metabolic tracer, this compound is instrumental in a range of analytical and pharmacological studies. Its deuterated nature offers distinct advantages in mass spectrometry-based quantification and in elucidating the metabolic fate and pharmacokinetic profiles of its non-deuterated counterpart, 2-Phenylbutyric acid.

Core Applications in Research

This compound serves two principal functions in the research landscape:

-

Internal Standard for Quantitative Analysis: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is an ideal internal standard for the accurate quantification of 2-Phenylbutyric acid in complex biological matrices. Its chemical and physical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometric detection. This ensures reliable and reproducible quantification by correcting for variations in sample preparation and instrument response.

-

Metabolic and Pharmacokinetic Tracer: The deuterium (B1214612) labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of 2-Phenylbutyric acid in vivo and in vitro. By administering the deuterated compound, its metabolic products can be distinguished from endogenous compounds, providing a clear picture of its metabolic pathways and pharmacokinetic parameters. Studies have also explored how deuteration itself can influence the metabolic profile of a drug, potentially leading to a longer half-life and enhanced therapeutic effects.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research.

| Property | Value | Reference |

| CAS Number | 1189708-92-6 | [1][3] |

| Molecular Formula | C₁₀H₇D₅O₂ | [1][3] |

| Molecular Weight | 169.23 g/mol | [1] |

| Alternate Name | 2-(Ethyl-d5)-2-phenylacetic Acid | [3] |

Experimental Protocols and Methodologies

The application of this compound as an internal standard and a metabolic tracer involves specific and detailed experimental protocols. Below are generalized methodologies based on common practices in the field.

Protocol 1: Quantification of 2-Phenylbutyric Acid in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of 2-Phenylbutyric acid in a biological matrix.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will be optimized during method development).

- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- 2-Phenylbutyric Acid: Precursor Ion (Q1) -> Product Ion (Q3)

- This compound: Precursor Ion (Q1) -> Product Ion (Q3)

- The specific mass transitions would be determined by direct infusion of the individual compounds.

Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of 2-Phenylbutyric Acid using an internal standard.

Signaling and Metabolic Pathways of 2-Phenylbutyric Acid

The non-deuterated form, 2-Phenylbutyric acid, is a metabolite and its synthetic analogue, 4-phenylbutyrate (B1260699) (4-PBA), is a well-studied compound with multiple mechanisms of action. Understanding these pathways is crucial when using the deuterated form as a tracer. 4-PBA is known to act as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia (B1221849) scavenger.

Mechanism of Action of 4-Phenylbutyrate

Caption: Key mechanisms of action of 4-Phenylbutyrate.

Potential for Altered Pharmacokinetics through Deuteration

The substitution of hydrogen with deuterium can lead to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can slow down metabolic reactions that involve the cleavage of this bond, potentially leading to a longer half-life and increased exposure of the drug.[1] A study on a deuterated analogue of phenylbutyrate in colon cancer cells suggested that this modification could lead to increased potency.[2]

Logical Flow of Deuteration's Impact on Pharmacokinetics

Caption: The kinetic isotope effect on the pharmacokinetics of 2-Phenylbutyric Acid.

References

An In-depth Technical Guide to 2-Phenylbutyric Acid-d5 versus Non-deuterated 2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 2-Phenylbutyric Acid-d5 and its non-deuterated counterpart, 2-Phenylbutyric Acid. 2-Phenylbutyric Acid is a compound with known therapeutic potential, acting as a histone deacetylase (HDAC) inhibitor, an ammonia (B1221849) scavenger, and a chemical chaperone. The strategic replacement of hydrogen atoms with deuterium (B1214612) in this compound is hypothesized to alter its metabolic profile, potentially leading to improved pharmacokinetic properties and enhanced therapeutic efficacy. This guide delves into the physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols for both compounds. While direct comparative pharmacokinetic data is limited, this document extrapolates the anticipated effects of deuteration based on the established kinetic isotope effect. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

2-Phenylbutyric acid is a derivative of butyric acid that has garnered significant interest in the pharmaceutical industry due to its multifaceted mechanisms of action. It is utilized as a pharmaceutical intermediate in the synthesis of drugs like Tamoxifen and Butethamate.[1] Its therapeutic applications are linked to its roles as an ammonia scavenger, a chemical chaperone, and a histone deacetylase (HDAC) inhibitor.[2] These activities give it potential in treating a range of conditions, including urea (B33335) cycle disorders, cystic fibrosis, and certain cancers.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a well-established strategy in drug development to enhance the pharmacokinetic profiles of molecules.[2][3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with improved patient compliance.[3][4]

This guide aims to provide a detailed technical overview of 2-Phenylbutyric Acid and its deuterated analog, this compound, to aid researchers and drug development professionals in their understanding and potential application of these compounds.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 2-Phenylbutyric Acid and this compound is crucial for understanding their behavior in biological systems.

| Property | 2-Phenylbutyric Acid | This compound |

| Alternate Names | 2-Phenylbutanoic acid, α-Ethylphenylacetic acid | 2-(Ethyl-d5)-2-phenylacetic Acid |

| CAS Number | 90-27-7 | 1189708-92-6 |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₇D₅O₂ |

| Molecular Weight | 164.20 g/mol | 169.23 g/mol |

| Appearance | White to off-white crystalline powder | Not specified |

| Melting Point | 39-43 °C | Not specified |

| Boiling Point | 270-272 °C | Not specified |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[5][6] | Not specified |

Pharmacokinetics: The Deuterium Advantage

| Parameter | 2-Phenylbutyric Acid (Observed) | This compound (Projected) | Rationale for Projection |

| Metabolism | Rapidly metabolized via β-oxidation to phenylacetate.[7] | Slower rate of metabolism | The stronger C-D bond is anticipated to slow enzymatic cleavage. |

| Half-life (t½) | Relatively short | Longer | Slower metabolism would lead to a longer residence time in the body. |

| Peak Plasma Concentration (Cmax) | Variable | Potentially higher | Reduced first-pass metabolism could increase the amount of drug reaching systemic circulation. |

| Area Under the Curve (AUC) | Lower due to rapid clearance | Significantly increased | A longer half-life and potentially higher Cmax would result in greater overall drug exposure. |

Mechanisms of Action and Signaling Pathways

2-Phenylbutyric acid exerts its therapeutic effects through multiple mechanisms. The deuterated form is expected to modulate these pathways more effectively due to its enhanced metabolic stability.

Histone Deacetylase (HDAC) Inhibition

2-Phenylbutyric acid is a known inhibitor of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 2-phenylbutyric acid leads to the hyperacetylation of histones, which alters chromatin structure and can activate the transcription of tumor suppressor genes. This mechanism is central to its anti-cancer properties.

Ammonia Scavenging

In the treatment of urea cycle disorders, 2-phenylbutyric acid acts as a prodrug for phenylacetate. Phenylacetate combines with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This provides an alternative pathway for the disposal of excess nitrogen, thereby reducing plasma ammonia levels.

Chemical Chaperone Activity

2-Phenylbutyric acid can also function as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins. This is particularly relevant in diseases associated with protein misfolding, such as cystic fibrosis and certain neurodegenerative disorders. It can reduce endoplasmic reticulum (ER) stress by facilitating protein folding and trafficking.

Synthesis and Experimental Protocols

Synthesis of 2-Phenylbutyric Acid

Several methods for the synthesis of 2-phenylbutyric acid have been reported. One common approach involves the use of propiophenone (B1677668) as a starting material in a multi-step reaction.

Protocol: Synthesis of 2-Amino-2-phenylbutyric Acid (a precursor)

This protocol describes the synthesis of an amino derivative, which can be a precursor to 2-phenylbutyric acid.

-

Reaction Setup: In a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 245g (1.5 mol) of 30% sodium cyanide solution, 192.16g (2.0 mol) of ammonium (B1175870) carbonate, and 6.7g of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). Add 200g of deionized water and stir to dissolve.

-

Cyclization: Slowly heat the reaction solution to 65-70°C and maintain for 15 hours.

-

Isolation of Intermediate: After the reaction is complete, perform suction filtration and wash the filter cake with deionized water to obtain the wet product, 5-ethyl-5-phenylhydantoin.

-

Hydrolysis: Add the wet 5-ethyl-5-phenylhydantoin to a solution of 120g (3.0 mol) of solid sodium hydroxide (B78521) in 1000g of deionized water in an autoclave. Slowly heat to 180°C and maintain the reaction for 6 hours.

-

Product Isolation: After cooling to room temperature, transfer the material to a 2000 mL flask and adjust the pH to 5.5-6.0 by dropwise addition of hydrochloric acid. Filter, wash, and dry the resulting precipitate to obtain 2-amino-2-phenylbutyric acid.

Note: Further chemical modifications would be required to convert the amino acid to 2-phenylbutyric acid.

Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, its synthesis would likely involve the use of a deuterated starting material, such as ethyl-d5 bromide, in a reaction with a suitable phenylacetic acid derivative. The general principles of organic synthesis would apply, with careful selection of deuterated reagents and solvents to ensure high isotopic purity.

Analytical Methods for Quantification

Accurate quantification of 2-Phenylbutyric Acid and its deuterated analog in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Protocol: Quantification by LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog for the non-deuterated compound, or a non-deuterated standard for the d5 compound).

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

Conclusion

2-Phenylbutyric Acid is a versatile compound with significant therapeutic potential stemming from its multiple mechanisms of action. The development of its deuterated analog, this compound, represents a promising strategy to improve upon its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration is anticipated to slow the rate of metabolism, thereby increasing the half-life and overall systemic exposure of the drug. While direct comparative data remains to be fully elucidated in the public domain, the foundational knowledge of deuteration in drug development suggests that this compound could offer enhanced therapeutic benefits. Further research, including head-to-head pharmacokinetic and pharmacodynamic studies, is warranted to fully characterize the advantages of this deuterated compound and unlock its full clinical potential. This guide provides a solid foundation for researchers and drug developers to understand the core differences and potential of these two molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ammonia Removal by Metabolic Scavengers for the Prevention and Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

Synthesis and Isotopic Labeling of 2-Phenylbutyric Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Phenylbutyric Acid-d5. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows to facilitate understanding and replication.

Introduction

2-Phenylbutyric acid is a monocarboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The isotopically labeled analogue, this compound, in which the five hydrogen atoms on the phenyl group are replaced with deuterium (B1214612), is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of drug action. The deuterium substitution provides a distinct mass signature for tracking the molecule and its metabolites without significantly altering its chemical properties.

This guide outlines a robust two-stage process for the preparation of this compound. The first stage involves the synthesis of the unlabeled 2-phenylbutyric acid scaffold, followed by the second stage of isotopic labeling via acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Synthesis of 2-Phenylbutyric Acid (Unlabeled Intermediate)

A common and efficient method for the synthesis of 2-phenylbutyric acid is the alkylation of phenylacetonitrile (B145931) followed by hydrolysis of the resulting nitrile.

Stage 1: Synthesis of 2-Phenylbutyronitrile

This step involves the phase-transfer catalyzed alkylation of phenylacetonitrile with ethyl bromide.

Experimental Protocol:

-

A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

The flask is charged with 50% aqueous sodium hydroxide (B78521) solution, phenylacetonitrile, and a phase-transfer catalyst such as benzyltriethylammonium chloride.

-

The mixture is stirred, and ethyl bromide is added dropwise, maintaining the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.[1]

-

After the addition is complete, the mixture is stirred for an additional 2 hours, and the temperature is then raised to 40°C for 30 minutes.[1]

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like benzene (B151609) or diethyl ether.

-

The combined organic layers are washed with water, dilute hydrochloric acid, and again with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude 2-phenylbutyronitrile is purified by vacuum distillation.[1]

Stage 2: Hydrolysis of 2-Phenylbutyronitrile to 2-Phenylbutyric Acid

The synthesized 2-phenylbutyronitrile is then hydrolyzed to 2-phenylbutyric acid.

Experimental Protocol:

-

2-Phenylbutyronitrile is refluxed with a strong acid, such as a mixture of sulfuric acid and water, or a strong base like sodium hydroxide followed by acidification.

-

For acidic hydrolysis, a mixture of 2-phenylbutyronitrile, concentrated sulfuric acid, and water is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured onto ice.

-

The precipitated crude 2-phenylbutyric acid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Isotopic Labeling of 2-Phenylbutyric Acid

The final step is the deuteration of the phenyl ring of the synthesized 2-phenylbutyric acid to yield this compound. This is achieved through an acid-catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol:

-

In a sealed reaction vessel, 2-phenylbutyric acid is dissolved in a deuterated acid mixture. A common and effective deuterating agent is a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O).

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120°C) to facilitate the electrophilic aromatic substitution.

-

The reaction is allowed to proceed for a sufficient duration (typically several hours to days) to achieve a high level of deuterium incorporation. The progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

After the desired level of isotopic enrichment is achieved, the reaction mixture is cooled to room temperature.

-

The mixture is carefully neutralized with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.

-

The deuterated product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and isotopic labeling of this compound.

| Synthesis of Unlabeled 2-Phenylbutyric Acid | |

| Parameter | Value |

| Starting Materials | Phenylacetonitrile, Ethyl Bromide |

| Overall Yield | 70-85% |

| Purity (after purification) | >98% |

| Isotopic Labeling of 2-Phenylbutyric Acid | |

| Parameter | Value |

| Deuterating Agent | D₂SO₄/D₂O |

| Typical Yield | 60-80% |

| Isotopic Purity (%D) | >95% |

| Molecular Formula | C₁₀H₇D₅O₂ |

| Molecular Weight | 169.23 g/mol |

Characterization Data

The successful synthesis of this compound can be confirmed by various analytical techniques.

| Analytical Technique | Unlabeled 2-Phenylbutyric Acid | This compound (Expected) |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), Methine proton (triplet, ~3.5 ppm), Methylene protons (multiplet, ~1.8-2.2 ppm), Methyl protons (triplet, ~0.9 ppm) | Absence or significant reduction of aromatic proton signals, other signals remain. |

| ¹³C NMR | Aromatic carbons (~127-140 ppm), Carbonyl carbon (~180 ppm), Methine carbon (~45 ppm), Methylene carbon (~26 ppm), Methyl carbon (~12 ppm) | Aromatic carbon signals will show splitting due to C-D coupling and may have slightly different chemical shifts. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 164. Key fragments at m/z 119 and 91. | Molecular ion (M⁺) at m/z 169. Key fragments at m/z 124 and 96. |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and labeling of this compound.

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

References

2-Phenylbutyric Acid-d5 as a Metabolite of Butamirate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate (B195433) citrate (B86180) is a widely utilized centrally acting non-opioid antitussive agent. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. Following administration, butamirate undergoes rapid and extensive hydrolysis, yielding two primary active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2] This technical guide provides a comprehensive overview of 2-phenylbutyric acid as a key metabolite of butamirate, with a specific focus on its deuterated isotopologue, 2-Phenylbutyric Acid-d5, which serves as an essential tool in pharmacokinetic and metabolic studies.

This document details the metabolic pathway of butamirate, presents quantitative pharmacokinetic data, and provides in-depth experimental protocols for the extraction and analysis of 2-phenylbutyric acid from biological matrices. The inclusion of this compound as an internal standard is a critical component of the analytical methodologies described, ensuring accuracy and precision in quantification.

Metabolic Pathway of Butamirate

The primary metabolic transformation of butamirate is its hydrolysis, a reaction catalyzed by carboxylesterases, which are abundant in the liver and plasma.[3][4] This enzymatic cleavage of the ester bond in the butamirate molecule results in the formation of 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2] 2-phenylbutyric acid is further metabolized, in part, through hydroxylation in the para position of the phenyl group, followed by conjugation with glucuronic acid before renal excretion.[1]

References

The Role of 2-Phenylbutyric Acid-d5 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-Phenylbutyric Acid-d5 as an internal standard in metabolic studies, providing a comprehensive overview of its application, alongside detailed experimental protocols and quantitative data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this stable isotope-labeled compound in their research, particularly in pharmacokinetic and metabolomic analyses.

Introduction

This compound is the deuterated form of 2-Phenylbutyric Acid, a compound of significant interest in pharmaceutical and metabolic research. Due to the nearly identical physicochemical properties to its non-deuterated counterpart, this compound serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, enabling the correction for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative data.

Phenylbutyric acid (PBA) is a pro-drug that undergoes extensive metabolism. Its primary metabolic pathway involves β-oxidation to phenylacetate (B1230308) (PAA), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAG) before excretion.[1][3] Understanding the pharmacokinetics and metabolic fate of PBA is crucial for its therapeutic applications, which include the treatment of urea (B33335) cycle disorders and its investigation as a potential therapeutic agent for other conditions due to its activity as a histone deacetylase inhibitor and chemical chaperone.

Core Application: Internal Standard in Quantitative Analysis

The primary role of this compound in metabolic studies is to serve as an internal standard for the accurate quantification of 2-phenylbutyric acid in biological matrices such as plasma, urine, and tissue homogenates.[1][2] When added to a biological sample at a known concentration at the beginning of the sample preparation process, this compound experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer as the endogenous (non-labeled) 2-phenylbutyric acid. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.

Metabolic Pathway of 2-Phenylbutyric Acid

The metabolic conversion of 2-Phenylbutyric Acid is a critical aspect of its biological activity and clearance. The pathway illustrates the conversion of the parent drug into its major metabolites.

Caption: Metabolic pathway of 2-Phenylbutyric Acid.

Quantitative Data from Metabolic Studies

The following tables summarize quantitative data from a study by Marahatta et al. (2012), which utilized a validated LC-MS/MS method with d11-PBA as an internal standard to determine the tissue distribution of PBA and its metabolite PAA in mice following intraperitoneal injection.[2]

Table 1: Tissue Distribution of Phenylbutyric Acid (PBA) in Mice [2]

| Tissue | Cmax (µg/g or µg/mL) | Tmax (min) | AUC (µg·min/g or µg·min/mL) |

| Plasma | 105.6 ± 12.3 | 15 | 3456.7 ± 456.2 |

| Kidney | 7.1 ± 1.2 | 15 | 234.5 ± 45.1 |

| Liver | 5.4 ± 0.9 | 15 | 189.3 ± 33.7 |

| Heart | 3.2 ± 0.6 | 15 | 101.2 ± 18.9 |

| Muscle | 2.1 ± 0.4 | 15 | 78.5 ± 12.3 |

| Lung | 1.5 ± 0.3 | 15 | 55.4 ± 9.8 |

Table 2: Tissue Distribution of Phenylacetic Acid (PAA) in Mice [2]

| Tissue | Cmax (µg/g or µg/mL) | Tmax (min) | AUC (µg·min/g or µg·min/mL) |

| Plasma | 35.2 ± 5.4 | 45 | 1567.8 ± 234.1 |

| Liver | 5.8 ± 1.1 | 45 | 256.7 ± 45.3 |

| Kidney | 4.9 ± 0.8 | 45 | 210.4 ± 39.8 |

| Heart | 2.5 ± 0.5 | 45 | 98.7 ± 15.6 |

| Muscle | 1.8 ± 0.3 | 45 | 70.1 ± 11.2 |

| Lung | 1.2 ± 0.2 | 45 | 45.6 ± 8.7 |

Experimental Protocols

A detailed methodology for the quantification of 2-phenylbutyric acid and its metabolite phenylacetic acid in biological samples using LC-MS/MS with this compound as an internal standard is provided below, based on the work of Marahatta et al. (2012).[2]

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for quantitative analysis using LC-MS/MS.

Materials and Reagents

-

2-Phenylbutyric Acid (analyte)

-

This compound (internal standard)

-

Phenylacetic Acid (metabolite)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Biological matrix (e.g., plasma, tissue homogenate)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation Protocol

-

Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenates) on ice.

-

Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific amount of this compound solution (in a suitable solvent like methanol) to each sample to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the analytes from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 2-Phenylbutyric Acid: Precursor ion (m/z) → Product ion (m/z)

-

MRM Transition for this compound: Precursor ion (m/z) → Product ion (m/z)

-

MRM Transition for Phenylacetic Acid: Precursor ion (m/z) → Product ion (m/z)

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers engaged in the metabolic and pharmacokinetic profiling of 2-phenylbutyric acid. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable quantitative data. This technical guide provides a foundational understanding and practical framework for the application of this compound, from the underlying metabolic pathways to detailed experimental protocols. By adhering to these methodologies, researchers can confidently advance their understanding of the metabolic fate and therapeutic potential of 2-phenylbutyric acid.

References

- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New secondary metabolites of phenylbutyrate in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Phenylbutyric acid, an organic compound of interest in various scientific and pharmaceutical research domains. The information is presented to facilitate study comparison and further investigation, with detailed experimental protocols and visual representations of its metabolic and synthetic context.

Core Physical Properties of 2-Phenylbutyric Acid

The following table summarizes the key physical properties of 2-Phenylbutyric acid, compiled from various scientific sources. It is important to note that slight variations in these values can be observed between different studies due to experimental conditions and sample purity.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 | g/mol |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 39 - 47.5 | °C |

| Boiling Point | 270 - 272 | °C |

| Density | 1.030 - 1.055 | g/cm³ |

| Refractive Index | 1.515 - 1.516 | (at 20°C) |

| pKa | ~4.34 - 4.66 | - |

| Water Solubility | Poorly soluble to insoluble | - |

| Solubility in Organic Solvents | Moderately soluble in ethanol (B145695), acetone, chloroform, and ethyl acetate | - |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 2-Phenylbutyric acid are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 2-Phenylbutyric acid transitions into a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 2-Phenylbutyric acid sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[1]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-15°C per minute to get an approximate melting point.

-

For an accurate determination, start heating at a slower rate (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[1]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Replicate: Perform the measurement at least two more times with fresh samples to ensure reproducibility.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-Phenylbutyric acid equals the atmospheric pressure.

Apparatus:

-

Melting point apparatus or Thiele tube with heating oil

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Syringe or micropipette

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.2-0.5 mL) of molten 2-Phenylbutyric acid into the small test tube.

-

Capillary Inversion: Place the sealed-end capillary tube, open end down, into the test tube containing the sample.[2]

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Insert the assembly into the heating block of a melting point apparatus or a Thiele tube.

-

Heating: Heat the apparatus gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Observation: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the sample is boiling.

-

Cooling and Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[3]

-

Replicate: Repeat the procedure to obtain a consistent value.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid 2-Phenylbutyric acid.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Water bath (thermostatically controlled)

-

Spatula

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20°C) until the water reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

-

Sample Measurement:

-

Place a known mass of solid 2-Phenylbutyric acid into the clean, dry pycnometer and weigh it (m₃).

-

Fill the pycnometer containing the sample with a liquid in which the solid is insoluble (e.g., a saturated solution of 2-Phenylbutyric acid in water to prevent further dissolution) and for which the density is known.

-

Place the pycnometer in the water bath to reach the same constant temperature as in the calibration step.

-

Dry the outside and weigh the pycnometer with the sample and the liquid (m₄).

-

-

Calculation: The density of the solid is calculated using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is the volume of the pycnometer minus the volume of the liquid added.

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through liquid 2-Phenylbutyric acid.

Apparatus:

-

Abbe refractometer

-

Water bath (for temperature control)

-

Dropper or pipette

-

Lens paper and ethanol (for cleaning)

Procedure:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water (n = 1.3330 at 20°C).[4]

-

Temperature Control: Circulate water from a water bath through the refractometer to maintain a constant temperature (e.g., 20°C), as the refractive index is temperature-dependent.

-

Sample Application: Open the prism of the refractometer and place a few drops of molten 2-Phenylbutyric acid onto the surface of the lower prism using a clean dropper.

-

Measurement:

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the focus of the eyepiece to get a clear view of the scale.

-

Rotate the adjustment knob until the boundary line between the light and dark fields is centered on the crosshairs of the eyepiece.

-

If a colored band is visible, adjust the compensator to obtain a sharp, achromatic boundary.

-

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and lens paper.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 2-Phenylbutyric acid.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions.[5]

-

Sample Preparation: Accurately weigh a known amount of 2-Phenylbutyric acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the solubility in water is too low, but this will affect the apparent pKa.

-

Titration Setup: Place the beaker with the 2-Phenylbutyric acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Titration:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly and then levels off, well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[6]

-

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of 2-Phenylbutyric acid in a saturated aqueous solution.

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Phenylbutyric acid to a known volume of distilled or deionized water in a flask. Ensure there is undissolved solid present to maintain saturation.[7]

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid by either centrifugation or filtration. Care must be taken not to alter the temperature during this step.

-

Concentration Analysis:

-

Prepare a series of standard solutions of 2-Phenylbutyric acid of known concentrations.

-

Measure the absorbance (if using UV-Vis) or the peak area (if using HPLC) of the standard solutions to create a calibration curve.

-

Measure the absorbance or peak area of the saturated solution.

-

-

Calculation: Determine the concentration of 2-Phenylbutyric acid in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the aqueous solubility at the specified temperature.

Metabolic and Synthetic Context

2-Phenylbutyric acid is recognized as a metabolite of the cough suppressant drug Butamirate. It is also utilized as a precursor in the synthesis of other pharmacologically active molecules, such as the selective estrogen receptor modulator (SERM), Tamoxifen. The following diagram illustrates this context.

References

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemconnections.org [chemconnections.org]

- 4. hinotek.com [hinotek.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

The Potential of 2-Phenylbutyric Acid-d5 in HIV Cure Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eradication of the latent HIV reservoir remains the primary obstacle to a cure for HIV/AIDS. A promising strategy, known as "shock and kill," aims to reactivate this latent virus, making it susceptible to clearance by the immune system or antiretroviral therapy. Histone deacetylase (HDAC) inhibitors have emerged as a key class of latency-reversing agents. This technical guide explores the applications of 2-Phenylbutyric Acid-d5, a deuterated form of the HDAC inhibitor phenylbutyrate, in HIV research. While direct studies on this specific deuterated compound in HIV are not yet prevalent in published literature, this document synthesizes the known mechanisms of its non-deuterated counterpart, the rationale for deuteration, and relevant clinical and preclinical findings to provide a comprehensive resource for researchers in the field.

Introduction: The Rationale for this compound in HIV Research

This compound is a stable, isotopically labeled version of 2-Phenylbutyric Acid. The substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound. This modification can lead to a slower rate of metabolism, resulting in a longer half-life and increased drug exposure.

In the context of HIV, the parent compound, sodium phenylbutyrate, has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in maintaining HIV latency by keeping the viral DNA tightly wound around histones, thereby repressing its transcription. By inhibiting HDACs, phenylbutyrate can induce the expression of latent HIV provirus. Therefore, this compound is a promising candidate for HIV cure research due to the potential for an improved pharmacokinetic profile, which could lead to more sustained HDAC inhibition and a more effective reversal of HIV latency.

Mechanism of Action: HDAC Inhibition and HIV Latency Reversal

The primary mechanism by which phenylbutyrate and, by extension, this compound, is thought to impact HIV is through the inhibition of histone deacetylases.

Signaling Pathway of HDAC Inhibition in HIV Latency:

In a latently infected CD4+ T cell, the integrated HIV provirus is transcriptionally silent. This silencing is partly maintained by the recruitment of HDACs to the HIV 5' Long Terminal Repeat (LTR), the promoter region of the viral genome. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure (heterochromatin) that restricts the access of transcription factors, such as NF-κB and the viral trans-activator Tat, to the LTR.

Phenylbutyrate, as an HDAC inhibitor, blocks the action of these enzymes. This leads to an accumulation of acetylated histones (euchromatin) around the HIV LTR. The more open chromatin structure allows for the recruitment of the host's transcriptional machinery, initiating the transcription of viral RNA and the production of viral proteins. This reactivation of the latent virus is the "shock" in the "shock and kill" strategy.

Figure 1: Signaling pathway of HDAC inhibition by this compound leading to HIV reactivation.

Quantitative Data from Clinical Studies with Sodium Phenylbutyrate

While no clinical trials have specifically tested this compound for HIV, a study was conducted on its non-deuterated form, sodium phenylbutyrate, in combination with vitamin D3 in treatment-naïve HIV patients. The results of this trial are summarized below.

| Parameter | Treatment Group (Vitamin D3 + Phenylbutyrate) | Placebo Group | Outcome | Citation |

| Primary Endpoint | ||||

| Change in Plasma HIV-1 Viral Load (Week 0 to 16) | No significant change | No significant change | No significant difference between groups | [1] |

| Secondary Endpoints | ||||

| CD4+ T cell counts | No significant change | No significant change | No significant difference between groups | [1] |

| CD8+ T cell counts | No significant change | No significant change | No significant difference between groups | [1] |

| Body Mass Index (BMI) | No significant change | No significant change | No significant difference between groups | [1] |

| Mid-Upper-Arm Circumference (MUAC) | No significant change | No significant change | No significant difference between groups | [1] |

| Plasma 25(OH)D3 levels | Significantly improved | No significant change | Treatment effectively improved vitamin D3 status | [1] |

Note: The study concluded that daily supplementation with vitamin D3 and phenylbutyrate for 16 weeks was well-tolerated but did not reduce viral load or restore peripheral T cell counts in HIV patients with slow progressive disease[1].

Experimental Protocols: In Vitro HIV Latency Reactivation Assay

The following is a representative protocol for assessing the latency-reversing activity of a compound like this compound using a latently infected cell line model, such as J-Lat cells, which harbor a latent HIV provirus with a GFP reporter.

Objective: To determine the efficacy of this compound in reactivating latent HIV-1 in vitro.

Materials:

-

J-Lat 10.6 cells (or other suitable latently infected cell line)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Phorbol 12-myristate 13-acetate (PMA) or a known HDAC inhibitor like Vorinostat)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Flow cytometer

Methodology:

-

Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed J-Lat 10.6 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the desired concentrations of this compound, positive control, and vehicle control to the respective wells.

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

After incubation, harvest the cells and wash them with PBS.

-

Resuspend the cells in FACS buffer.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in the treated wells compared to the vehicle control indicates reactivation of the latent HIV provirus.

-

-

Data Analysis:

-

Calculate the fold-change in GFP expression for each treatment condition relative to the vehicle control.

-

Determine the EC50 (half-maximal effective concentration) of this compound for latency reversal.

-

Figure 2: Experimental workflow for in vitro HIV latency reactivation assay.

Conclusion and Future Directions

This compound represents a logical next step in the exploration of phenylbutyrate-based compounds for HIV cure research. The established role of its non-deuterated form as an HDAC inhibitor provides a strong mechanistic rationale for its investigation as a latency-reversing agent. The primary advantage of deuteration lies in the potential for an improved pharmacokinetic profile, which could translate to enhanced efficacy in vivo.

However, it is crucial to note the absence of direct experimental evidence for the use of this compound in HIV research within the current scientific literature. Future research should focus on:

-

In vitro studies: To confirm the HDAC inhibitory activity and latency-reversing potential of this compound in various models of HIV latency.

-

Pharmacokinetic studies: To compare the pharmacokinetic profiles of this compound and its non-deuterated counterpart to validate the benefits of deuteration.

-

Preclinical in vivo studies: To assess the safety and efficacy of this compound in animal models of HIV latency.

The insights gained from such studies will be critical in determining the potential of this compound as a component of future HIV cure strategies.

References

Investigating 2-Phenylbutyric Acid in Malignant Lymphoma Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of 2-Phenylbutyric Acid (2-PBA) and its active form, phenylbutyrate (PB), in the context of malignant lymphoma research. It is important to note that to date, there is a significant lack of published research specifically investigating the deuterated form, 2-Phenylbutyric Acid-d5, in this malignancy. The information presented herein is based on studies of the non-deuterated compound and serves as a foundational guide. Deuteration is a strategy that can alter the pharmacokinetic and metabolic profiles of drugs, but without specific studies on 2-PBA-d5 in lymphoma, any potential advantages remain hypothetical.

Introduction

2-Phenylbutyric acid is an aromatic fatty acid that has been investigated as a potential antineoplastic agent. Its active metabolite, phenylbutyrate, is known to act as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, phenylbutyrate can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2] Clinical trials have evaluated phenylbutyrate in various cancers, including refractory solid tumors and lymphomas.[3] This guide provides a technical overview of the available data and methodologies related to the study of 2-PBA/phenylbutyrate in malignant lymphoma.

Quantitative Data from In Vitro Studies

The cytotoxicity of phenylbutyrate has been evaluated in primary malignant B-cell samples from patients with non-Hodgkin's lymphoma (NHL) and B-cell chronic lymphocytic leukemia (CLL). The following table summarizes the percentage of patient samples that exhibited a greater than 50% decrease in cell viability after treatment with phenylbutyrate at different concentrations.

| Malignancy | Compound | Concentration (mM) | Percentage of Samples with >50% Viability Decrease | Reference |

| Non-Hodgkin's Lymphoma (n=15) | Phenylbutyrate | 1 | 27% | [4][5] |

| Phenylbutyrate | 2 | 60% | [4][5] | |

| Chronic Lymphocytic Leukemia (n=9) | Phenylbutyrate | 1 | 67% | [4][5] |

| Phenylbutyrate | 2 | 100% | [4][5] |

Key Signaling Pathways

The primary mechanism of action of phenylbutyrate in malignant lymphoma cells is the induction of apoptosis. Studies in myeloma cell lines, which share B-cell lineage, have shown that phenylbutyrate treatment leads to the activation of the intrinsic apoptotic pathway.[4] This involves the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to downstream events such as cleavage of cellular substrates and internucleosomal DNA degradation.[4]

Figure 1: Phenylbutyrate-induced apoptotic signaling pathway in malignant B-cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of phenylbutyrate on malignant lymphoma cells.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Preparation: Isolate primary malignant B-cells from patient samples (non-Hodgkin's lymphoma or chronic lymphocytic leukemia) using standard cell separation techniques.

-

Cell Culture: Culture the cells in an appropriate medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) at a density of 1 x 10^6 cells/mL.

-

Treatment: Treat the cells with varying concentrations of phenylbutyrate (e.g., 1 mM and 2 mM) for a specified duration (e.g., 48-96 hours). Include an untreated control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Measurement (Flow Cytometry with 7-AAD)

This method quantifies the percentage of apoptotic cells.

-

Cell Preparation and Treatment: Prepare and treat cells with phenylbutyrate as described in the cytotoxicity assay protocol.

-

Staining: Harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cells in a binding buffer and add 7-aminoactinomycin D (7-AAD).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. 7-AAD will stain cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

-

Analysis: Quantify the percentage of 7-AAD positive cells to determine the level of apoptosis.

Figure 2: General experimental workflow for in vitro studies of phenylbutyrate.

Clinical Trial Information

Future Directions

The existing research on phenylbutyrate provides a strong rationale for its investigation in malignant lymphomas. Future studies are needed to:

-

Directly investigate the efficacy and pharmacokinetics of this compound in preclinical models of malignant lymphoma to determine if deuteration offers any therapeutic advantages.

-

Elucidate the broader impact of phenylbutyrate on other signaling pathways relevant to lymphoma pathogenesis.

-

Conduct further clinical trials to establish the therapeutic potential of phenylbutyrate, alone or in combination with other agents, in different subtypes of malignant lymphoma.

This guide summarizes the foundational knowledge regarding 2-PBA in malignant lymphoma, highlighting the need for further research, particularly on its deuterated analogues.

References

- 1. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of phenylbutyrate, a histone deacetylase inhibitor, on differentiation and apoptosis of Kasumi-1 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Phenylbutyric Acid in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenylbutyric Acid in human plasma. The use of a stable isotope-labeled internal standard, 2-Phenylbutyric Acid-d5, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1][2][3] The sample preparation involves a straightforward protein precipitation procedure, providing excellent analyte recovery.[4][5][6] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of 2-Phenylbutyric Acid.

Introduction